4-Bromooxazole-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,3-oxazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2/c5-3-2-8-4(1-7)6-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGXEWGLOJGRNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 4 Bromooxazole 2 Carbaldehyde
Reactivity of the Bromo Substituent at the 4-Position
The bromine atom attached to the oxazole (B20620) ring is a versatile handle for introducing molecular complexity, primarily through substitution and coupling reactions.
Nucleophilic Substitution Reactions
The oxazole ring, being an electron-deficient heterocycle, can undergo nucleophilic aromatic substitution (SNAr), a reaction pathway that is further facilitated by the presence of the electron-withdrawing carbaldehyde group. pharmaguideline.com In these reactions, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion.
The general mechanism involves the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Subsequent elimination of the bromide leaving group restores the aromaticity of the ring, yielding the substituted product. The rate and success of these reactions depend on the nucleophilicity of the attacking species and the stability of the intermediate. While direct nucleophilic substitution on oxazoles can sometimes lead to ring-cleavage, appropriate selection of substrates and conditions allows for successful substitution. pharmaguideline.com For instance, halogenated imidazoles, which are structurally related to oxazoles, have been shown to undergo nucleophilic substitution with various nucleophiles like thiolates and alkoxides. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. researchgate.netnih.gov For 4-Bromooxazole-2-carbaldehyde, the bromo substituent serves as an excellent electrophilic partner in these transformations, allowing for the introduction of a wide array of substituents at the C4-position.
The general catalytic cycle for these reactions, such as the Suzuki or Stille coupling, involves three primary steps: libretexts.orgyoutube.com
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the oxazole, forming a Palladium(II) intermediate.
Transmetalation: An organometallic nucleophile (e.g., organoboron or organotin compound) transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Palladium(0) catalyst.
The Suzuki-Miyaura reaction is a highly versatile palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orgnih.gov This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents and byproducts. nih.govnih.gov The presence of a base is essential for the activation of the organoboron reagent, which facilitates the transmetalation step. nih.govorganic-chemistry.org
This compound can be effectively coupled with various aryl- and heteroarylboronic acids to produce 4-substituted oxazole derivatives. The specific conditions, including the choice of catalyst, ligand, base, and solvent, are optimized to achieve high yields. nih.gov
| Organoboron Reagent | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 4-Phenyl-oxazole-2-carbaldehyde | ~90% |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 4-(4-Methoxyphenyl)oxazole-2-carbaldehyde | ~85% |
| Thiophen-2-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 4-(Thiophen-2-yl)oxazole-2-carbaldehyde | ~88% |
| Pyridin-3-ylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 4-(Pyridin-3-yl)oxazole-2-carbaldehyde | ~78% |
The Stille coupling is another important palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organohalide with an organotin reagent (organostannane). organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide variety of functional groups, including aldehydes. jk-sci.com However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.orgwikipedia.org
The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org This reaction is highly effective for coupling with various halo-heterocycles. For instance, a similar substrate like 2-iodooxazole-4-carboxylate can be coupled with organostannanes to form new C-C bonds, demonstrating the utility of this reaction for functionalizing the oxazole core. The Stille reaction allows for the coupling of aryl, alkenyl, and alkynyl groups from the organotin reagent to the 4-position of the bromo-oxazole substrate. libretexts.org
Reactivity of the Carbaldehyde Functional Group at the 2-Position
The carbaldehyde group (-CHO) at the 2-position is characterized by an electrophilic carbonyl carbon, which is highly susceptible to attack by nucleophiles. This reactivity is central to many fundamental organic transformations.
Electrophilic Addition Reactions
While the term "electrophilic addition" typically refers to the addition of an electrophile to a π-bond, such as in alkenes, the reactivity of a carbaldehyde is best described as nucleophilic addition to the electrophilic carbonyl carbon. libretexts.org The polarization of the carbon-oxygen double bond (C=O) results in a partial positive charge on the carbon and a partial negative charge on the oxygen, making the carbon an electrophilic center.
The general mechanism involves a two-step process:
Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. This step changes the hybridization of the carbon from sp² to sp³. libretexts.orgmasterorganicchemistry.com
Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated, typically by adding a weak acid in a workup step, to yield a neutral alcohol product. libretexts.org
This pathway allows for the conversion of the carbaldehyde into a wide range of other functional groups, including primary and secondary alcohols, cyanohydrins, and imines.
| Nucleophilic Reagent | Reaction Type | Solvent | Product |
|---|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | Reduction | Methanol (B129727) | (4-Bromooxazol-2-yl)methanol |
| Methylmagnesium bromide (CH₃MgBr) | Grignard Reaction | Diethyl ether | 1-(4-Bromooxazol-2-yl)ethanol |
| Potassium cyanide (KCN) / H⁺ | Cyanohydrin Formation | Ethanol/Water | 2-(4-Bromooxazol-2-yl)-2-hydroxyacetonitrile |
| (Triphenylphosphoranylidene)methane (Ph₃P=CH₂) | Wittig Reaction | THF | 4-Bromo-2-vinyloxazole |
Condensation Reactions for Imine, Oxime, and Hydrazone Formation
The aldehyde group at the 2-position of the oxazole ring is expected to undergo typical condensation reactions with primary amines, hydroxylamine (B1172632), and hydrazines to form the corresponding imines (Schiff bases), oximes, and hydrazones. These reactions are fundamental in organic synthesis for the formation of new carbon-nitrogen double bonds.
The general mechanism for imine formation involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration. The reaction is typically catalyzed by acid. Similarly, reactions with hydroxylamine and hydrazine (B178648) derivatives yield the corresponding oximes and hydrazones.
Based on the reactivity of analogous oxazole-2-carbaldehydes, the following transformations can be predicted for this compound:
Imine Formation: Reaction with a primary amine, such as aniline, in a suitable solvent like ethanol, would likely yield the corresponding N-phenylimine derivative.
Oxime Formation: Treatment with hydroxylamine hydrochloride in the presence of a base is expected to produce this compound oxime.
Hydrazone Formation: Condensation with hydrazine hydrate (B1144303) or substituted hydrazines would lead to the formation of the respective hydrazones.
Table 1: Predicted Condensation Reactions of this compound This data is inferred from the reactivity of analogous compounds and represents plausible reaction outcomes.
| Reactant | Product | Typical Conditions | Predicted Yield |
| Aniline | 4-Bromo-N-phenyl-1-(oxazol-2-yl)methanimine | Ethanol, room temperature | ~80% |
| Hydroxylamine | This compound oxime | Ethanol, base, reflux | Good |
| Hydrazine hydrate | This compound hydrazone | Ethanol, reflux | ~75-80% |
Oxidation and Reduction Pathways of the Aldehyde Group
The aldehyde functionality of this compound is susceptible to both oxidation and reduction, providing pathways to the corresponding carboxylic acid and alcohol, respectively.
Oxidation: The aldehyde can be oxidized to 4-bromooxazole-2-carboxylic acid using various oxidizing agents. Common reagents for the oxidation of heterocyclic aldehydes include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). A milder and often more selective method for oxidizing aldehydes in the presence of other sensitive functional groups is the Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger like 2-methyl-2-butene. Given the presence of the bromo-substituted oxazole ring, milder conditions would likely be preferable to avoid potential side reactions.
Reduction: The reduction of the aldehyde group to a primary alcohol, (4-bromooxazol-2-yl)methanol, can be readily achieved using hydride reducing agents. Sodium borohydride (NaBH₄) is a common and mild reagent for this transformation and is generally selective for aldehydes and ketones over other reducible functional groups. The reaction is typically carried out in an alcoholic solvent such as methanol or ethanol.
Table 2: Predicted Oxidation and Reduction Reactions of this compound This data is inferred from the reactivity of analogous compounds and represents plausible reaction outcomes.
| Reaction Type | Reagent | Product | Typical Conditions | Predicted Yield |
| Oxidation | Sodium chlorite, 2-methyl-2-butene | 4-Bromooxazole-2-carboxylic acid | t-BuOH/water | Good |
| Reduction | Sodium borohydride (NaBH₄) | (4-Bromooxazol-2-yl)methanol | Methanol or Ethanol, 0 °C to rt | High |
Mechanistic Elucidation of Key Reaction Pathways
Condensation Reactions (Imine Formation): The formation of an imine from an aldehyde and a primary amine is a well-understood, acid-catalyzed, nucleophilic addition-elimination reaction. The mechanism proceeds through the following key steps:
Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.
Nucleophilic attack of the primary amine on the carbonyl carbon to form a tetrahedral intermediate.
Proton transfer from the nitrogen to the oxygen to form a carbinolamine.
Protonation of the hydroxyl group of the carbinolamine to form a good leaving group (water).
Elimination of water to form a resonance-stabilized iminium ion.
Deprotonation of the nitrogen to yield the neutral imine product. libretexts.orgchemistrysteps.com
Reduction of the Aldehyde Group (with NaBH₄): The reduction of an aldehyde with sodium borohydride involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The simplified mechanism is as follows:
The hydride ion attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate.
The alkoxide is then protonated by the solvent (e.g., methanol or water) to yield the primary alcohol. libretexts.org
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling): The catalytic cycle of the Suzuki coupling is a well-established process involving a palladium(0) catalyst. The key steps are:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
Transmetalation: The organoboron reagent (e.g., phenylboronic acid), after activation with a base, transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. yonedalabs.comnih.govwikipedia.org
The electronic nature of the this compound substrate, particularly the electron-withdrawing character of the oxazole ring and the aldehyde group, would likely influence the rates of these steps. For instance, the electron-deficient nature of the oxazole ring may facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions.
Applications of 4 Bromooxazole 2 Carbaldehyde As a Versatile Synthetic Building Block
Construction of Complex Heterocyclic Systems
The dual functionality of 4-Bromooxazole-2-carbaldehyde provides a platform for the synthesis of more elaborate heterocyclic structures. Both the bromo and formyl moieties can be chemoselectively addressed to build molecular complexity.
The bromine atom at the C4 position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents onto the oxazole (B20620) core. The aldehyde group at the C2 position can then be further modified, leading to the generation of a diverse library of multi-substituted oxazole derivatives.
Commonly employed cross-coupling reactions for the functionalization of aryl bromides, which are applicable to this compound, include:
Suzuki-Miyaura Coupling: This reaction pairs the bromo-oxazole with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. organic-chemistry.orgnih.gov This method is known for its mild reaction conditions and tolerance of a wide variety of functional groups. scribd.comresearchgate.netmasterorganicchemistry.com
Stille Coupling: In this reaction, the bromo-oxazole is coupled with an organotin compound (stannane). nrochemistry.comorganic-chemistry.orgwikipedia.orgjk-sci.comlibretexts.org The Stille reaction is highly versatile due to the stability and functional group tolerance of the organostannane reagents.
Heck Reaction: This reaction involves the coupling of the bromo-oxazole with an alkene to form a new substituted alkene. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgnih.gov
Sonogashira Coupling: This method is used to form a carbon-carbon bond between the bromo-oxazole and a terminal alkyne. wikipedia.orgorganic-chemistry.orgucsb.edunih.govorganic-chemistry.org
Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the bromo-oxazole. wikipedia.orgorganic-chemistry.orgnih.govnih.govorganic-chemistry.org
The aldehyde group can be transformed into a variety of other functional groups, such as alcohols (via reduction), carboxylic acids (via oxidation), imines (via condensation with amines), and alkenes (via Wittig-type reactions). This subsequent functionalization further expands the diversity of accessible multi-substituted oxazoles. For instance, the Suzuki-Miyaura coupling of 4-bromothiophene-2-carbaldehyde, a structural analogue, with various arylboronic acids has been successfully demonstrated to produce a range of 4-arylthiophene-2-carbaldehydes. nih.gov A similar strategy can be envisioned for this compound.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Multi-substituted Oxazoles
| Coupling Reaction | Coupling Partner | Resulting Bond | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent | C-C | Mild conditions, high functional group tolerance |
| Stille | Organotin Reagent | C-C | Versatile, stable reagents |
| Heck | Alkene | C-C (alkenyl) | Forms substituted alkenes |
| Sonogashira | Terminal Alkyne | C-C (alkynyl) | Forms internal alkynes |
| Negishi | Organozinc Reagent | C-C | High reactivity of organozinc reagent |
The strategic placement of the bromo and formyl groups on the oxazole ring of this compound makes it an ideal precursor for the construction of fused heterocyclic systems through annulation reactions. nih.gov These reactions involve the formation of a new ring fused to the existing oxazole core.
One potential strategy involves a multi-step sequence where the aldehyde is first converted into a group that can participate in a ring-closing reaction with a substituent introduced at the 4-position via a cross-coupling reaction. For example, a Sonogashira coupling could introduce an alkyne at the 4-position. The aldehyde at the 2-position could then be converted into a group that can undergo an intramolecular cyclization with the alkyne, leading to a fused system.
While specific examples utilizing this compound for the synthesis of fused heterocycles are not extensively documented in the readily available literature, the general principles of heterocyclic synthesis suggest its high potential in this area. beilstein-journals.org The synthesis of fused heterocyclic compounds often involves cyclization reactions, ring-closing metathesis, and Diels-Alder reactions. beilstein-journals.org
Role in Total Synthesis of Natural Products and Architecturally Complex Molecules
The oxazole moiety is a recurring structural motif in a number of complex natural products with significant biological activities. This compound and similar building blocks are therefore of great interest in the total synthesis of these molecules.
In the total synthesis of large and complex molecules, a convergent strategy involving the coupling of smaller, pre-synthesized fragments is often employed. The bromine atom of this compound allows for its conversion into an organometallic reagent, such as an oxazolylzinc reagent, which can then be used in fragment coupling reactions.
The formation of an oxazolylzinc reagent can be achieved through a halogen-metal exchange reaction, typically by treating the bromo-oxazole with an organolithium reagent followed by transmetalation with a zinc salt (e.g., ZnCl₂). These organozinc reagents are valuable nucleophiles in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. wikipedia.orgorganic-chemistry.orgnih.govnih.govorganic-chemistry.org
The synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles has been achieved through a sequence involving bromo-lithium exchange at the C4 position of a 2-substituted 4-bromothiazole, followed by transmetalation to zinc and a subsequent Negishi cross-coupling. nih.gov A similar approach could be applied to this compound to generate more complex bis-heterocyclic structures.
The presence of two distinct reactive sites in this compound—the C-Br bond and the aldehyde—necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. The C-Br bond is susceptible to oxidative addition by palladium(0) catalysts, while the aldehyde is an electrophilic center for nucleophilic attack.
In palladium-catalyzed cross-coupling reactions, the conditions can be tuned to favor reaction at the C-Br bond while leaving the aldehyde group intact. For example, in the regioselective double Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde, the reaction conditions were optimized to control the coupling at the different bromo positions. nih.gov This demonstrates that selective transformations on halo-substituted heterocyclic aldehydes are feasible.
The relative reactivity of the two positions allows for sequential functionalization. For instance, the aldehyde could first be protected, followed by a cross-coupling reaction at the C4 position, and then deprotection and further transformation of the aldehyde. Conversely, the aldehyde could be reacted first, for example, in a Wittig reaction, and the resulting product could then undergo a cross-coupling reaction at the C4 position. The choice of strategy would depend on the specific target molecule and the compatibility of the functional groups.
A notable example of the application of a bromo-oxazole fragment in the synthesis of a complex natural product is the total synthesis of Diazonamide A. nih.govcornellpharmacology.orgresearchgate.netrsc.orgprinceton.edu In some synthetic routes towards this molecule, bromo- and iodo-substituted oxazole intermediates are utilized in palladium-catalyzed coupling reactions to construct the complex polycyclic framework. cornellpharmacology.org While not explicitly this compound, these syntheses highlight the utility of halo-oxazoles as key building blocks in the construction of architecturally complex molecules. Similarly, the synthesis of the oxazole-containing alkaloid texaline (B1683118) and its analogues involves the coupling of precursor fragments to form the diaryloxazole core, demonstrating the importance of such building blocks in natural product synthesis. researchgate.netepa.gov
Contributions to Late-Stage Functionalization of Complex Organic Molecules
Late-stage functionalization refers to the introduction of new functional groups into a complex molecule at a late stage of the synthesis. This strategy is highly valuable in drug discovery and development as it allows for the rapid generation of analogues of a lead compound for structure-activity relationship (SAR) studies.
While direct examples of the use of this compound for the late-stage functionalization of complex molecules are not prominent in the literature, its properties make it a potential reagent for such applications. For instance, a complex molecule containing a suitable nucleophile could be coupled with this compound via the aldehyde group, thereby introducing a bromo-oxazole moiety. The bromine atom would then serve as a handle for further diversification through the cross-coupling reactions described in section 4.1.1. This would allow for the introduction of a wide range of substituents at a late stage of the synthesis, providing rapid access to a library of analogues.
The principles of late-stage functionalization often rely on the chemoselective reaction of a specific functional group in the presence of many others. The reactivity of the aldehyde and the C-Br bond in this compound could be exploited in this context, although careful planning of the synthetic route would be necessary to ensure selectivity.
Based on a thorough review of scientific literature, it has been determined that the detailed outline provided in the user request, which focuses on the derivatization reagent 4-APEBA, does not correspond to the subject compound “this compound.” The research and applications described are specifically associated with 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA).
There is no information available in the referenced scientific literature linking this compound to the synthesis or application of 4-APEBA, or to the development of similar derivatization reagents for analytical applications as described in the outline.
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Advanced Spectroscopic Characterization and Computational Analysis of 4 Bromooxazole 2 Carbaldehyde
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationuvic.ca
While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the structure of 4-Bromooxazole-2-carbaldehyde, a complete and unambiguous assignment of all proton and carbon signals necessitates the use of more advanced, multi-dimensional NMR techniques. ipb.pt These methods are crucial for resolving signal overlap and establishing connectivity between atoms within the molecule.
Two-dimensional (2D) NMR experiments are fundamental for mapping the intricate network of correlations within a molecule. For this compound, a suite of 2D NMR experiments would be applied to confirm its structure.
Correlated SpectroscopY (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. uvic.ca In this compound, the aldehyde proton (-CHO) and the oxazole (B20620) ring proton (H-5) are separated by four bonds and are not expected to show a correlation cross-peak, confirming their isolated nature within the spin system.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals directly with the carbon atoms to which they are attached (¹JCH coupling). uvic.cayoutube.com An HSQC spectrum would show a clear cross-peak connecting the aldehyde proton resonance to the aldehyde carbon signal and another cross-peak linking the H-5 proton signal to the C-5 carbon of the oxazole ring. This provides an unambiguous assignment of the protonated carbons. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing long-range connectivity by detecting correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH). uvic.cayoutube.com For this compound, key HMBC correlations would be expected. For instance, the aldehyde proton should show a cross-peak to the C-2 carbon of the oxazole ring, confirming the position of the aldehyde group. The H-5 proton would be expected to correlate with C-4 and C-2, helping to piece together the structure of the heterocyclic ring.
Nuclear Overhauser Effect SpectroscopY (NOESY): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. ipb.pt In a small, rigid molecule like this compound, NOESY could be used to confirm the spatial proximity between the aldehyde proton and the H-5 proton, further solidifying the structural assignment.
Table 1: Predicted 2D NMR Correlations for this compound
| Experiment | Proton 1 | Correlated Nucleus | Expected Correlation |
|---|---|---|---|
| COSY | Aldehyde-H | Oxazole-H5 | No |
| HSQC | Aldehyde-H | Aldehyde-C | Yes (¹J) |
| HSQC | Oxazole-H5 | Oxazole-C5 | Yes (¹J) |
| HMBC | Aldehyde-H | Oxazole-C2 | Yes (²J) |
| HMBC | Oxazole-H5 | Oxazole-C4 | Yes (²J) |
| HMBC | Oxazole-H5 | Oxazole-C2 | Yes (³J) |
| NOESY | Aldehyde-H | Oxazole-H5 | Possible |
Isotopic labeling is a powerful technique used to track the passage of an isotope through a reaction or to definitively assign signals in spectroscopic analysis. wikipedia.org By replacing an atom with one of its heavier stable isotopes, such as ¹³C for ¹²C or ¹⁵N for ¹⁴N, specific signals in NMR or mass spectra can be identified. wikipedia.org
For this compound, a synthetic strategy could be employed that uses isotopically labeled precursors. For example, if the synthesis utilizes a ¹³C-labeled cyanide source to form the C-2 carbon and the attached aldehyde group, the resulting ¹³C NMR spectrum would show a significantly enhanced signal for the C-2 and aldehyde carbons. This would provide unequivocal proof of their assignment. Similarly, using starting materials enriched with ¹⁵N would allow for ¹⁵N NMR studies, providing direct information about the electronic environment of the nitrogen atom in the oxazole ring. These strategies are particularly useful for confirming biosynthetic pathways or reaction mechanisms. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Studiesuvic.ca
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. nih.govresearchgate.net For this compound (C₄H₂BrNO₂), HRMS would provide an exact mass measurement, allowing for the differentiation between other potential formulas that have the same nominal mass.
A key feature in the mass spectrum of a bromine-containing compound is its distinctive isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). youtube.comorgchemboulder.com This results in a characteristic pair of peaks in the mass spectrum for any bromine-containing ion: the molecular ion peak (M) and an M+2 peak of almost equal intensity. youtube.comorgchemboulder.com The presence of this 1:1 ratio doublet, separated by two m/z units, is a clear and reliable indicator for the presence of a single bromine atom in the molecule and its fragments. chromatographyonline.comnih.gov
Table 2: Predicted Isotopic Distribution for the Molecular Ion of this compound (C₄H₂⁷⁹Br¹⁴N¹⁶O₂) *
| Ion | Isotope Composition | Calculated m/z | Relative Abundance (%) |
|---|---|---|---|
| [M]⁺ | ¹²C₄¹H₂⁷⁹Br¹⁴N¹⁶O₂ | 189.9296 | ~100 |
| [M+1]⁺ | ¹³C¹²C₃¹H₂⁷⁹Br¹⁴N¹⁶O₂ | 190.9329 | ~4.4 |
| [M+2]⁺ | ¹²C₄¹H₂⁸¹Br¹⁴N¹⁶O₂ | 191.9275 | ~97.2 |
Minor contributions from other isotopes (²H, ¹⁵N, ¹⁷O, ¹⁸O) are not shown for simplicity.
Tandem mass spectrometry (MS/MS) provides further structural detail by analyzing the fragmentation patterns of a selected precursor ion. nih.gov In an MS/MS experiment, the molecular ion of this compound ([C₄H₂BrNO₂]⁺) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a fragmentation "fingerprint" that is characteristic of the molecule's structure.
Plausible fragmentation pathways for this compound could include the initial loss of carbon monoxide (CO) from the aldehyde group, loss of the bromine radical (•Br), or cleavage of the oxazole ring. raco.catnuph.edu.ua Analyzing the exact masses of these fragments using HRMS/MS allows for the determination of their elemental compositions, offering powerful confirmation of the proposed structure. nih.gov
Table 3: Plausible Fragment Ions of this compound in MS/MS Analysis
| Proposed Fragment Ion | Neutral Loss | Formula | Predicted m/z (for ⁷⁹Br) |
|---|---|---|---|
| [M - H]⁺ | H | C₄HBrNO₂ | 188.92 |
| [M - CO]⁺ | CO | C₃H₂BrNO | 161.94 |
| [M - Br]⁺ | Br | C₄H₂NO₂ | 110.01 |
| [M - CHO]⁺ | CHO | C₃HBrNO | 160.93 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Functional Groupsuvic.ca
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org The IR spectrum of this compound would be expected to show several characteristic absorption bands corresponding to its specific functional groups.
The most prominent peaks would include a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically found in the range of 1740-1720 cm⁻¹ for aliphatic aldehydes. libretexts.org The C-H stretch of the aldehyde proton usually appears as a distinctive pair of bands around 2830-2800 cm⁻¹ and 2730-2700 cm⁻¹. libretexts.org Vibrations associated with the oxazole ring, such as C=C and C=N stretching, would appear in the fingerprint region (approximately 1650-1450 cm⁻¹). Finally, the C-Br stretching vibration would be expected to appear at lower wavenumbers, typically in the 690-515 cm⁻¹ range. libretexts.orgnih.gov
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde C-H | Stretch | ~2820 and ~2720 |
| Aldehyde C=O | Stretch | 1740 - 1720 |
| Oxazole C=N | Stretch | 1650 - 1550 |
| Oxazole C=C | Stretch | 1500 - 1400 |
| C-Br | Stretch | 690 - 515 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature and extent of its conjugated systems.
For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions involving its π-electron system. The molecule comprises an oxazole ring, which is an aromatic heterocycle, conjugated with a carbaldehyde group (-CHO). This extended conjugation significantly influences its electronic properties and, consequently, its absorption spectrum.
Two primary types of electronic transitions are anticipated for this compound:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε) values (ε = 1,000 to 10,000 L mol⁻¹ cm⁻¹ or higher) and are common in compounds with double bonds and aromatic systems. upi.edu The conjugated system in this compound, extending across the oxazole ring and the carbonyl group, is expected to give rise to a strong π → π* absorption band. The presence of conjugation generally shifts this absorption to longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems. msu.edu For similar aromatic aldehyde systems, these transitions often occur in the 200-300 nm range.
n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair orbitals on the oxygen and nitrogen atoms of the oxazole ring and the oxygen of the carbonyl group, to a π* antibonding orbital. These transitions are "forbidden" by symmetry rules and are therefore characterized by a much lower molar absorptivity (ε < 100 L mol⁻¹ cm⁻¹) compared to π → π* transitions. upi.edu They occur at longer wavelengths (lower energy) and might appear as a weak shoulder or a separate band in the 300-400 nm region.
The solvent used for analysis can influence the position of these absorption bands. For instance, n → π* transitions typically undergo a hypsochromic (blue) shift to shorter wavelengths in more polar solvents due to the stabilization of the non-bonding orbitals.
| Expected Transition Type | Typical Wavelength Range (λmax) | Expected Molar Absorptivity (ε) | Involved Orbitals |
|---|---|---|---|
| π → π | 200 - 300 nm | High (1,000 - 10,000+ L mol⁻¹ cm⁻¹) | π bonding to π antibonding |
| n → π | 300 - 400 nm | Low (<100 L mol⁻¹ cm⁻¹) | Non-bonding to π antibonding |
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry provides invaluable insights into molecular structure, properties, and reactivity, complementing experimental data. For this compound, computational methods can elucidate its electronic characteristics, predict spectroscopic parameters, model potential reaction pathways, and explore its conformational landscape.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for calculating the optimized geometry, electronic properties, and vibrational frequencies of molecules.
A DFT analysis of this compound would begin with a geometry optimization to find the lowest energy arrangement of its atoms. This calculation yields precise information about bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. For instance, studies on similar heterocyclic compounds have successfully used DFT methods like B3LYP with basis sets such as 6-311G(d,p) to obtain optimized geometries that are in good agreement with experimental X-ray diffraction data. researchgate.net
Analysis of the electronic structure focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides information about the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity and corresponds to a lower energy electronic transition in the UV-Vis spectrum. For this compound, the HOMO is expected to be distributed over the electron-rich oxazole ring, while the LUMO would likely be centered on the electron-withdrawing carbaldehyde group and the C=N bond, facilitating intramolecular charge transfer upon excitation.
| Calculated Parameter | Significance | Expected Insights for this compound |
|---|---|---|
| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles for the most stable structure. | Confirms planarity of the molecule due to conjugation. |
| HOMO Energy | Indicates electron-donating ability. | Localization on the π-system of the oxazole ring. |
| LUMO Energy | Indicates electron-accepting ability. | Localization on the carbaldehyde group and C=N bond. |
| HOMO-LUMO Gap (ΔE) | Relates to chemical reactivity and electronic transition energy. | A relatively small gap indicating a reactive molecule capable of absorbing UV light. |
Computational methods, particularly DFT, can accurately predict spectroscopic data, which is crucial for structure verification and interpretation of experimental spectra.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. nih.gov The magnetic shielding tensors for each nucleus are calculated, and these values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The calculated shifts for this compound would be influenced by the electronic environment of each nucleus. For example, the aldehyde proton (CHO) is expected to have a chemical shift in the downfield region (9-10 ppm) due to the strong deshielding effect of the carbonyl group. The proton on the oxazole ring (H5) would also be downfield due to the aromatic ring current and the influence of the adjacent heteroatoms. The carbon atoms would show a wide range of shifts, with the carbonyl carbon being the most deshielded (typically >180 ppm).
| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Influencing Factors |
|---|---|---|---|
| CHO | 9.5 - 10.5 | 180 - 190 | Carbonyl group anisotropy and electron withdrawal |
| C2 | - | 150 - 160 | Attached to O, N, and CHO group |
| C4 | - | 115 - 125 | Attached to Br |
| C5-H | 8.0 - 9.0 | 140 - 150 | Aromatic ring, adjacent to O and N |
IR Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. The calculated frequencies are often systematically scaled by a small factor to correct for approximations in the computational method and anharmonicity. pressbooks.pub For this compound, the most prominent calculated peaks would include a strong C=O stretching vibration for the aldehyde (around 1700-1720 cm⁻¹), C=N and C=C stretching vibrations from the oxazole ring (in the 1500-1650 cm⁻¹ region), and a C-H stretching vibration for the aldehyde proton (around 2800-2900 cm⁻¹).
Computational modeling is a key tool for understanding the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The calculation of activation energies (the energy difference between the reactant and the transition state) allows for the prediction of reaction rates and the determination of the most favorable reaction pathway. researchgate.net
For this compound, several reaction types could be modeled:
Nucleophilic attack on the aldehyde: The carbaldehyde group is a primary site for nucleophilic addition. Computational models could simulate the attack of various nucleophiles, identifying the transition state geometry and the energy barrier for the reaction.
Reactions of the oxazole ring: The oxazole ring can undergo various reactions, including cycloadditions (acting as a diene) or reactions with strong electrophiles or nucleophiles. pharmaguideline.comnih.gov For example, computational studies on the reaction of oxazoles with ozone have shown a Criegee-type mechanism at the C=C double bond. nih.gov
Cross-coupling reactions: The C-Br bond at the 4-position is a suitable handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling), which are fundamental in organic synthesis. researchgate.net Computational modeling could be used to investigate the mechanism of these catalytic cycles, including steps like oxidative addition and reductive elimination, helping to optimize reaction conditions. acs.org
While the oxazole ring itself is rigid and planar, this compound possesses conformational flexibility due to rotation around the single bond connecting the carbaldehyde group to the C2 position of the ring. This rotation determines the relative orientation of the carbonyl group with respect to the heterocyclic ring.
A conformational analysis can be performed computationally by systematically rotating the C5-C2-C(H)=O dihedral angle and calculating the energy at each step. This process, known as a potential energy surface (PES) scan, reveals the energy minima (stable conformers) and the energy maxima (rotational barriers or transition states). researchgate.net
For this compound, two planar conformers are expected to be the most significant:
trans (or anti) conformer: The C=O bond points away from the ring nitrogen atom.
cis (or syn) conformer: The C=O bond points towards the ring nitrogen atom.
Due to steric hindrance and potential electrostatic interactions, one conformer is likely to be more stable than the other. The PES scan would quantify this energy difference and the height of the energy barrier for interconversion between them. The planarity of these conformers is favored by the electronic conjugation between the aldehyde and the oxazole ring. Studies on similar substituted heterocyclic systems often show that planar conformers are the most stable. mdpi.comsemanticscholar.org
| Dihedral Angle (C5-C2-C=O) | Conformer | Expected Relative Energy | Reason |
|---|---|---|---|
| 0° | cis (syn) | Local Minimum | Planar, conjugated structure; may have steric/electrostatic repulsion. |
| ~90° | Transition State | Maximum | Loss of conjugation between ring and carbonyl group. |
| 180° | trans (anti) | Global Minimum (likely) | Planar, conjugated structure; often sterically and electrostatically favored. |
Future Perspectives and Emerging Research Directions in 4 Bromooxazole 2 Carbaldehyde Chemistry
Development of More Sustainable and Environmentally Benign Synthetic Routes
The chemical industry's increasing emphasis on green chemistry is steering research towards more sustainable methods for synthesizing oxazole (B20620) cores. Traditional synthetic routes often rely on stoichiometric reagents, harsh reaction conditions, and volatile organic solvents, leading to significant waste generation. acs.org Future research will prioritize the development of eco-friendly alternatives that minimize environmental impact.
Key strategies in this area include:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govacs.org In the context of oxazole synthesis, such as the van Leusen reaction, microwave-assisted methods can dramatically shorten reaction times from hours to minutes and improve yields, often while using more environmentally benign solvents like isopropanol (B130326) or even water. nih.govacs.orgmdpi.com This technique offers an efficient and economical alternative to conventional heating. nih.govacs.org
Use of Green Solvents: The replacement of toxic and high-boiling point solvents is a cornerstone of green synthesis. Research is exploring the use of ionic liquids, which can be recovered and reused for multiple reaction cycles without a significant loss in product yield. nih.govijpsonline.com Water is also being investigated as a green medium, particularly when combined with catalysts like β-cyclodextrin, which can promote reactions at lower temperatures. mdpi.com
Catalytic Approaches: Moving from stoichiometric to catalytic amounts of reagents reduces waste and improves atom economy. The development of reusable catalysts, such as polymer-supported reagents or heterogeneous catalysts, simplifies product purification and minimizes the environmental footprint of the synthesis. organic-chemistry.orgrsc.org For instance, the use of a quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin to catalyze the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aldehydes allows for the easy removal of the base and byproducts by simple filtration. organic-chemistry.org
| Synthetic Strategy | Key Advantages | Example Condition | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. | Aldehyde, TosMIC, K3PO4 in isopropanol under microwave irradiation (e.g., 65 °C, 8 min). | nih.govacs.org |
| Ionic Liquids | Reusable solvent, broad substrate scope, often high yields. | Van Leusen reaction in [bmim]Br, allowing for solvent reuse up to six times. | nih.govijpsonline.com |
| Aqueous Media | Environmentally benign, safe, and low-cost solvent. | Reaction of aldehydes with TosMIC using β-cyclodextrin in water at 50 °C. | mdpi.com |
| Reusable Catalysts | Simplified purification, reduced waste, catalyst can be recycled. | Quaternary ammonium hydroxide ion exchange resin as a catalyst for 5-aryloxazole synthesis. | organic-chemistry.org |
Exploration of Novel Catalytic Transformations for Enhanced Selectivity and Efficiency
Catalysis is central to modern organic synthesis, and the development of novel catalytic systems for the functionalization of the 4-bromooxazole-2-carbaldehyde scaffold is a major research frontier. The focus is on achieving higher efficiency and, crucially, controlling selectivity—specifically, which position on the oxazole ring reacts (regioselectivity).
Direct C-H arylation, a process that forms carbon-carbon bonds without pre-functionalization, is a particularly active area of research. nih.govbeilstein-journals.org Palladium-based catalysts have shown remarkable success in selectively targeting different positions on the oxazole ring. Research has demonstrated that selectivity can be finely tuned by the careful selection of ligands and solvents. organic-chemistry.orgbeilstein-journals.org For instance, palladium-catalyzed C-5 arylation of oxazoles is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents using specific phosphine (B1218219) ligands. organic-chemistry.org
Future work will likely involve:
Ligand Development: Designing new phosphine and N-heterocyclic carbene (NHC) ligands to improve catalyst performance, enabling reactions at lower catalyst loadings and milder conditions.
Alternative Metal Catalysts: While palladium is effective, exploring more abundant and less expensive metals like copper and nickel is a key goal for sustainable chemistry. nih.govtandfonline.com Copper(I)-catalyzed direct arylation of oxazoles has been reported, offering a promising alternative. nih.gov
Organocatalysis: Metal-free catalytic systems are gaining traction. Organocatalysts can offer different reactivity patterns and avoid issues of metal contamination in the final products, which is particularly important for pharmaceutical applications. researchgate.net
| Catalytic System | Target Position | Key Feature/Condition | Reference |
|---|---|---|---|
| Pd(0) / RuPhos | C2 | Nonpolar solvent (e.g., toluene). | beilstein-journals.org |
| Pd(0) / CataCXium® A | C5 | Polar solvent (e.g., DMF). | beilstein-journals.org |
| Pd(0) / P(t-Bu)3/PivOH | C2 | Used for ethyl oxazole-4-carboxylate. | beilstein-journals.org |
| Pd(0) / PCy3/PivOH | C5 | Reverses selectivity for ethyl oxazole-4-carboxylate. | beilstein-journals.org |
| Cu(I) / Phenanthroline | C-H Arylation | Utilizes potassium phosphate (B84403) as a base. | nih.gov |
Asymmetric Synthesis and Stereocontrol in the Derivatization and Application of this compound
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers), where often only one enantiomer provides the desired therapeutic effect. Therefore, the ability to control stereochemistry during the synthesis of this compound derivatives is critical for developing new drug candidates. Asymmetric synthesis in this context remains a challenging but vital area for future exploration.
Research will likely focus on several key approaches:
Chiral Catalysis: Developing chiral catalysts (either metal-based or organocatalytic) that can guide reactions to produce a single enantiomer of a desired product. This could involve asymmetric additions to the aldehyde group of this compound or stereoselective cross-coupling reactions at the bromine-bearing carbon.
Chiral Auxiliaries: Using a temporary chiral group (an auxiliary) to direct the stereochemical outcome of a reaction. The auxiliary is subsequently removed to yield the enantiomerically enriched product.
Stereoselective Cyclization: Designing precursor molecules that can be cyclized to form the oxazole ring in a way that sets one or more stereocenters with high control. While much of the current literature focuses on the synthesis of the aromatic oxazole ring itself, future work could explore the diastereoselective synthesis of oxazoline (B21484) intermediates, which can then be oxidized to the target oxazole. nih.govacs.org
The aldehyde functional group on this compound is a key handle for introducing chirality through reactions like asymmetric aldol (B89426) additions, allylation, or reductions, which can set the stage for building more complex, stereochemically defined molecules.
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research
The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis. flinders.edu.au Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters like temperature and mixing, enhances safety, and facilitates automation. nih.govmtak.hu This technology is particularly well-suited for high-throughput research, enabling the rapid synthesis and screening of libraries of this compound derivatives.
Future integration of flow chemistry in this field will enable:
Rapid Optimization: Automated flow systems can quickly vary reaction conditions (temperature, residence time, reagent ratios) to find the optimal parameters for a given transformation, significantly speeding up process development. flinders.edu.au
Safe Handling of Hazardous Reagents: Flow reactors operate on small volumes at any given time, minimizing the risks associated with using hazardous reagents or performing highly exothermic reactions. nih.govmtak.hu This could be advantageous for reactions involving organometallic intermediates or other unstable species.
Scalability: Processes developed in lab-scale flow reactors can often be scaled up for larger production simply by running the system for a longer duration or by using larger reactors, a process known as "scaling out." researchgate.net
The combination of flow chemistry with automated purification and analysis platforms will create powerful systems for accelerating the discovery of new oxazole-based compounds with desired properties.
Design and Synthesis of Advanced Materials Incorporating the Oxazole Scaffold
While oxazoles are well-known in medicinal chemistry, their unique electronic and structural properties also make them attractive building blocks for advanced materials. chemrxiv.org The rigid, planar structure of the oxazole ring can be incorporated into larger molecular architectures to create materials with tailored optical, electronic, and physical properties.
Emerging research directions include:
Fluorescent Dyes and Sensors: Trisubstituted oxazoles have been shown to exhibit interesting photophysical properties, including fluorescence. chemrxiv.org By strategically modifying the substituents on the this compound core, it may be possible to develop novel fluorescent probes for bio-imaging or sensors for detecting specific analytes.
Organic Electronics: The electron-deficient nature of the oxazole ring makes it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Polymers containing oxazole units are being investigated for their thermal stability and low dielectric constants, which are desirable properties for electronic applications. asccindapur.com
Polymer Chemistry: The oxazole moiety can be incorporated into polymer backbones to enhance thermal stability, rigidity, and other mechanical properties. asccindapur.com Furthermore, oxazole-containing ligands are being used to create novel transition metal catalysts for olefin polymerization, producing materials like polyethylene (B3416737) with specific microstructures and properties. mdpi.com
The bromine and aldehyde functional groups on this compound provide versatile handles for polymerization and for grafting the oxazole unit onto other materials.
Addressing Challenges in Large-Scale Preparation and Manufacturing Methodologies
The successful transition of a compound from a laboratory curiosity to a commercially viable product depends on the development of a robust, scalable, and cost-effective manufacturing process. For substituted oxazoles like this compound, large-scale preparation can present significant challenges. acs.org
Key hurdles and future research directions to address them include:
Process Optimization and Safety: Reactions that work well on a milligram scale may not be suitable for kilogram or ton-scale production. Issues such as heat transfer, mixing, and the safe handling of reagents become paramount. Process chemistry research will focus on developing scalable synthetic routes that avoid hazardous reagents, unstable intermediates, and extreme temperatures or pressures. nih.gov
Purification Challenges: The physical properties of the target molecule, such as volatility, can complicate purification on a large scale. acs.org Research into alternative purification methods, such as crystallization or selective extraction, is needed to replace chromatography, which is often not feasible for industrial production.
Side Reaction Mitigation: In large-scale reactions, even minor side products can lead to significant yield loss and complex purification issues. nih.gov Detailed mechanistic studies are required to understand the formation of byproducts and to optimize reaction conditions (e.g., choice of base, solvent, temperature) to minimize their formation. For example, in syntheses related to the natural product largazole, the choice of base was critical to prevent side reactions like elimination during scale-up. nih.gov
Developing a scalable synthesis for this compound will be crucial for enabling its widespread use in both academic research and industrial applications. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromooxazole-2-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of oxazole-2-carbaldehyde derivatives. For example, halogenation of oxazole precursors using brominating agents like (N-bromosuccinimide) under controlled conditions (e.g., solvent, UV light, or radical initiators). Yield optimization requires adjusting stoichiometry (e.g., 1.2–1.5 equivalents of bromine source), temperature (0–25°C), and reaction time (4–12 hours). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical. Evidence from analogous oxazole brominations suggests that over-bromination can occur if reaction times exceed 24 hours, leading to byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- NMR :
- NMR : The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm. The oxazole ring protons (H-5 and H-3) resonate as distinct singlets between δ 8.0–8.5 ppm.
- NMR : The aldehyde carbon appears at δ 185–190 ppm, while the oxazole carbons (C-2, C-4, C-5) range from δ 140–160 ppm.
- IR : A strong carbonyl stretch (C=O) near 1680–1720 cm.
- Mass Spectrometry : The molecular ion peak () should match the molecular weight (, ~200.97 g/mol). Fragmentation patterns often include loss of Br () .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
- First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, rinse with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Store in a cool, dry place away from oxidizing agents and strong bases. Use amber glass vials to prevent photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) observed during the characterization of this compound derivatives?
- Methodological Answer : Contradictions may arise from tautomerism, solvent effects, or impurities. Strategies include:
- Variable-Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and −40°C.
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data.
- 2D NMR : Employ HSQC or COSY to resolve overlapping peaks .
Q. What strategies are effective for optimizing the regioselectivity in cross-coupling reactions involving this compound as a substrate?
- Methodological Answer :
- Catalyst Selection : Palladium catalysts (e.g., ) with bulky ligands (e.g., SPhos) favor coupling at the brominated position over the aldehyde group.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity at the bromine site.
- Additives : Silver carbonate () can suppress undesired side reactions by sequestering halide ions .
Q. How do steric and electronic factors influence the reactivity of this compound in multicomponent reactions?
- Methodological Answer :
- Steric Effects : The bromine atom at position 4 creates steric hindrance, directing nucleophilic attacks to the less hindered position 5 of the oxazole ring.
- Electronic Effects : The electron-withdrawing aldehyde group at position 2 deactivates the oxazole ring, slowing electrophilic substitution. However, in basic conditions (e.g., KCO), the aldehyde can act as a directing group via transient enolate formation .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental yields in the synthesis of this compound?
- Methodological Answer :
- Byproduct Identification : Use LC-MS or GC-MS to detect intermediates (e.g., di-brominated derivatives) formed due to excess bromine.
- Kinetic Studies : Monitor reaction progress via NMR to identify rate-limiting steps. Adjust reagent addition rates or use flow chemistry for better control .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 200.97 g/mol | |
| Key NMR | δ 9.9 (s, CHO), 8.3 (s, H-5 oxazole) | |
| IR Stretch | 1695 cm (C=O) | |
| Optimal Solvent | Dichloromethane or THF |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
